molecular formula C10H10N2O4S2 B047517 2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-76-3

2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

Cat. No.: B047517
CAS No.: 114260-76-3
M. Wt: 286.3 g/mol
InChI Key: SDMVNPIQHJZRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced forms.

    Substitution: The carboxymethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfonic acids, while reduction may produce thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as PEPCK, thereby inhibiting their activity . This interaction can affect various metabolic pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
  • 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide

Uniqueness

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

CAS No.

114260-76-3

Molecular Formula

C10H10N2O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H10N2O4S2/c1-6-2-3-8-7(4-6)11-10(12-18(8,15)16)17-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

SDMVNPIQHJZRDG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O

Origin of Product

United States

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